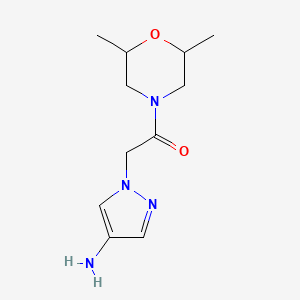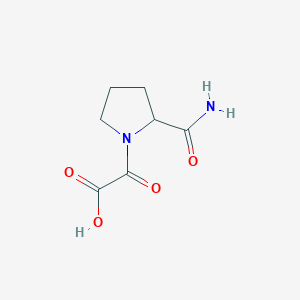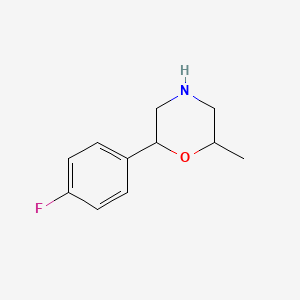![molecular formula C11H22N2OS B1517892 N-[2-(morpholin-4-yl)ethyl]thian-4-amine CAS No. 1153349-05-3](/img/structure/B1517892.png)
N-[2-(morpholin-4-yl)ethyl]thian-4-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of N-[2-(morpholin-4-yl)ethyl]thian-4-amine is 230.37 . The IUPAC name is N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-thiopyran-4-amine . The InChI code is 1S/C11H22N2OS/c1-9-15-10-2-11(1)12-3-4-13-5-7-14-8-6-13/h11-12H,1-10H2 .Physical And Chemical Properties Analysis
N-[2-(morpholin-4-yl)ethyl]thian-4-amine is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Heterocyclic System Synthesis : Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate reacted with cyanothioacetamide, leading to derivatives of previously unknown heterocyclic systems, demonstrating the utility of morpholine derivatives in synthesizing complex organic structures (Dotsenko et al., 2008).
- Copper-Promoted Oxyamination : A method for the stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes highlights the role of morpholine derivatives in facilitating novel synthetic pathways (Sequeira & Chemler, 2012).
- Morpholine-Based Protecting Groups : Sulfinamides were used as amine protecting groups in the conversion of amino alcohols into morpholines, showcasing the versatility of morpholine derivatives in synthetic chemistry (Fritz et al., 2011).
Analytical Applications
- Chromatographic Analysis : Morpholine and its breakdown products were analyzed in water samples using derivatization and high-performance liquid chromatography, indicating its importance in environmental and analytical applications (Lamarre et al., 1989).
Medicinal Chemistry Applications
- Antimicrobial Activities : New 1,2,4-triazole derivatives synthesized from reactions involving morpholine were screened for antimicrobial activities, demonstrating the potential of morpholine derivatives in drug discovery (Bektaş et al., 2007).
- Antitumor Agents : The synthesis of 4-substituted 2-formylpyridine thiosemicarbazones, including morpholine derivatives, showed significant antineoplastic activity, highlighting the therapeutic potential of morpholine-containing compounds (Agrawal et al., 1976).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H314, and H335, suggesting that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)thian-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS/c1-9-15-10-2-11(1)12-3-4-13-5-7-14-8-6-13/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJSBBGXUSLZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]thian-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)





![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)




